molecular formula C13H14N2O3S B1198534 ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate

ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B1198534
M. Wt: 278.33 g/mol
InChI Key: FBFOMFWBVIXBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with acetyl, cyano, and methyl groups, as well as a sulfanyl group linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate typically involves the reaction of 5-acetyl-3-cyano-6-methylpyridine-2-thiol with ethyl chloroacetate in the presence of a base such as sodium acetate. The reaction is carried out in ethanol under reflux conditions for about 30 minutes. The product is then isolated by dilution with water and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The specific pathways involved would depend on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetate
  • Ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate
  • Ethyl 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)oxy]acetate

Uniqueness

This compound is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its thio and oxy analogs. This uniqueness can be leveraged in specific synthetic applications and in the development of new materials or pharmaceuticals.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C13H14N2O3S/c1-4-18-12(17)7-19-13-10(6-14)5-11(9(3)16)8(2)15-13/h5H,4,7H2,1-3H3

InChI Key

FBFOMFWBVIXBMA-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC(=C(C=C1C#N)C(=O)C)C

Canonical SMILES

CCOC(=O)CSC1=NC(=C(C=C1C#N)C(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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